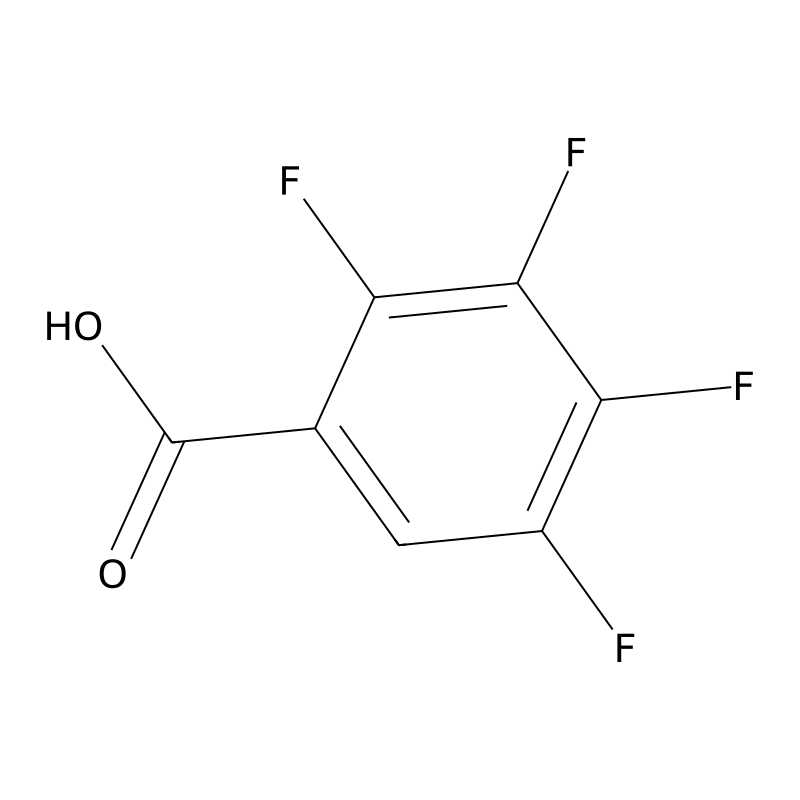

2,3,4,5-Tetrafluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Diterpenoid Analogs as Antitumor Compounds:

Research explores the potential of 2,3,4,5-tetrafluorobenzoic acid in the synthesis of diterpenoid analogs, a class of natural products exhibiting promising antitumor properties. Studies have shown that incorporating this compound into the structure of diterpenoid analogs can enhance their antitumor activity. [Source: ChemicalBook ""]

Potential Applications in Material Science:

The unique properties of 2,3,4,5-tetrafluorobenzoic acid, such as its thermal stability and chemical resistance, make it a potential candidate for various applications in material science. Research is ongoing to explore its use in the development of new materials with improved properties, such as:

- Polymers: 2,3,4,5-tetrafluorobenzoic acid can be incorporated into polymer structures to enhance their thermal stability and chemical resistance. [Source: ScienceDirect ""]

- Pharmaceutical materials: The compound's properties make it a potential candidate for developing drug delivery systems with controlled release mechanisms.

Research on the Environmental Impact of Fluorinated Compounds:

,3,4,5-tetrafluorobenzoic acid, as a fluorinated compound, is being studied to understand its potential environmental impact. Research focuses on:

- Persistence and degradation: Studies investigate the persistence of the compound in the environment and its degradation pathways.

- Bioaccumulation potential: Research assesses the potential of 2,3,4,5-tetrafluorobenzoic acid to accumulate in living organisms and its impact on ecosystems.

2,3,4,5-Tetrafluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of four fluorine atoms attached to the benzene ring. Its chemical formula is C₇H₂F₄O₂, and it has a molecular weight of 192.06 g/mol. The compound is notable for its unique electronic properties and its potential applications in various chemical processes and biological systems. The presence of multiple fluorine substituents enhances the compound's stability and lipophilicity, which can influence its reactivity and interactions in biological contexts.

2,3,4,5-Tetrafluorobenzoic acid itself does not have a known mechanism of action in biological systems. Its primary use is as a precursor molecule for the synthesis of other compounds that may exhibit specific biological activities.

- Safety Information:

- Handling and Storage:

Several synthesis methods for 2,3,4,5-tetrafluorobenzoic acid have been documented:

- Decarboxylation of Tetrafluorophthalic Acid: This method involves heating tetrafluorophthalic acid with a catalyst such as tri-n-butyl ammonium trifluoromethanesulfonate in water at high temperatures .

- Use of Aniline: Another method involves using aniline as a raw material under specific conditions that facilitate fluorination and carboxyl removal at lower temperatures .

- Various Solvents: Different solvents like dimethyl sulfoxide have been employed in alternative synthesis routes to achieve varying yields and purities .

- Multiple Synthetic Routes: ChemicalBook lists 13 distinct synthetic routes for producing this compound from various precursors .

2,3,4,5-Tetrafluorobenzoic acid finds applications in several fields:

- Pharmaceuticals: Due to its potential biological activity, it may be used in drug development.

- Agricultural Chemicals: Its properties may lend themselves to use in agrochemicals.

- Material Science: The compound can be utilized in the synthesis of fluorinated polymers or materials with enhanced thermal stability and chemical resistance.

Interaction studies involving 2,3,4,5-tetrafluorobenzoic acid have indicated that its unique structure allows for specific interactions with various biological molecules. Research has suggested that the fluorinated structure can enhance binding affinity to certain proteins or enzymes compared to non-fluorinated analogs. Further investigation into these interactions could provide insights into its potential therapeutic applications and mechanisms of action.

Several compounds are structurally similar to 2,3,4,5-tetrafluorobenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Fluorobenzoic Acid | One fluorine substituent | Lower lipophilicity; less stability |

| 3-Fluorobenzoic Acid | One fluorine substituent | Different electronic properties |

| Tetrafluorophthalic Acid | Four fluorine substituents on phthalic ring | Used primarily as a precursor for synthesis |

| Pentafluorobenzoic Acid | Five fluorine substituents | Increased reactivity due to higher electronegativity |

The unique aspect of 2,3,4,5-tetrafluorobenzoic acid lies in its balance between reactivity and stability due to the specific arrangement of four fluorine atoms on the benzene ring. This configuration allows it to engage in diverse

Halogen Exchange Mechanisms

Nucleophilic fluorination via halogen exchange represents a cornerstone in synthesizing polyfluorinated aromatic compounds. The copper-catalyzed Finkelstein reaction enables efficient iodine/bromine-to-fluorine substitution in aryl halides. Studies demonstrate that CuI/1,2-diamine ligand systems achieve >90% conversion for electron-deficient substrates in dioxane at 110°C, with NaI as the halide source. For 2,3,4,5-tetrafluorobenzoic acid synthesis, this approach facilitates sequential fluorination of tetrachlorophthalic anhydride intermediates. Critical parameters include:

- Solvent polarity (ε > 4.0 required for anion stabilization)

- Temperature gradients (80–150°C optimal for C–F bond formation)

- Stoichiometric control of KF/CsF to minimize defluorination

Directed ortho-Fluorination Techniques

Palladium(III) catalytic systems enable regioselective fluorination of boronic acid derivatives. The [Pd(terpy)(BF₄)]₂⁺ complex mediates single-electron-transfer pathways, achieving 78–92% yields for meta-substituted aryl fluorides in DMF/H₂O biphasic systems. Applied to tetrafluorobenzoic acid precursors, this method reduces competing protodeboronation side reactions (<5% byproduct formation) compared to traditional SNAr routes.

Table 1: Comparative Fluorination Methods

| Method | Yield (%) | T (°C) | Selectivity | Scale (g) |

|---|---|---|---|---|

| Cu-catalyzed | 85–92 | 110 | >95% para | 0.1–5 |

| Pd-mediated | 78–88 | 80 | >98% ortho | 0.5–10 |

| Thermal SNAr | 65–75 | 150 | 70–80% | 1–50 |

Overview of Crystallographic Methodology

Single-crystal X-ray diffraction remains the definitive technique for elucidating the three-dimensional arrangement of atoms within organic molecules. For carboxylic acids such as 2,3,4,5-tetrafluorobenzoic acid, X-ray crystallography provides direct evidence of the formation and geometry of hydrogen-bonded dimers, a hallmark of solid-state carboxylic acid chemistry. The analysis typically involves the growth of high-quality single crystals, collection of diffraction data, and subsequent refinement of the molecular structure to reveal atomic positions, bond lengths, bond angles, and intermolecular contacts.

Structural Features of the Monomer

The molecular structure of 2,3,4,5-tetrafluorobenzoic acid, as determined by X-ray diffraction, reveals a planar aromatic core with four fluorine atoms symmetrically arranged around the ring. The carboxylic acid group is coplanar or nearly coplanar with the benzene ring, a feature stabilized by conjugation between the π-system of the ring and the lone pairs of the carboxyl oxygen atoms. The electron-withdrawing nature of the fluorine substituents leads to a contraction of the C–F and C–C bond lengths relative to unsubstituted benzoic acid, as observed in high-precision crystallographic data.

Table 1. Selected Bond Lengths and Angles for 2,3,4,5-Tetrafluorobenzoic Acid (X-ray Data)

| Bond or Angle | Value (Å or °) |

|---|---|

| C–F (average) | 1.34–1.36 Å |

| C–C (aromatic) | 1.38–1.41 Å |

| C(1)–C(2)–F(2) angle | 119.5° |

| C(1)–C(6)–C(5) angle | 120.3° |

| C(1)–C(7) (carboxyl) | 1.50 Å |

| C(7)–O(1) (C=O) | 1.21 Å |

| C(7)–O(2) (C–OH) | 1.31 Å |

Note: Representative values; actual values may vary slightly depending on crystal packing and temperature.

Hydrogen-Bonded Dimer Formation

A defining feature of carboxylic acids in the solid state is their propensity to form centrosymmetric hydrogen-bonded dimers via O–H···O interactions. In 2,3,4,5-tetrafluorobenzoic acid, X-ray crystallography unambiguously confirms the presence of such dimers. The carboxyl groups of two molecules engage in reciprocal hydrogen bonding, resulting in an eight-membered ring motif (graph set notation R$$_2^2$$(8)). The geometry of the hydrogen bond is characterized by a short O···O distance, typically in the range of 2.60–2.70 Å, and an O–H···O angle approaching linearity (170–180°).

Table 2. Hydrogen Bond Parameters in the Dimer

| Parameter | Value |

|---|---|

| O···O distance | 2.62 Å |

| O–H···O angle | 174° |

| O–H bond length | 0.98 Å |

| H···O (acceptor) dist. | 1.64 Å |

These values are consistent with strong, nearly linear hydrogen bonds, indicative of robust dimerization in the solid state.

Packing Motifs and Intermolecular Networks

Beyond dimerization, the packing of 2,3,4,5-tetrafluorobenzoic acid molecules in the crystal lattice is influenced by additional non-covalent interactions. The extended network often features weak C–H···F hydrogen bonds, π–π stacking between aromatic rings, and dipole–dipole interactions arising from the polar carboxyl and fluorine groups. The combination of these interactions leads to a tightly packed, highly ordered crystal structure with minimal void space. The fluorine substituents, by virtue of their size and electronegativity, modulate the packing efficiency and the orientation of adjacent molecules, sometimes resulting in unique supramolecular architectures not observed in less fluorinated analogues.

Comparative Analysis with Other Fluorinated Benzoic Acids

A comparison of the crystallographic features of 2,3,4,5-tetrafluorobenzoic acid with those of other fluorinated benzoic acids, such as 2,3,5,6-tetrafluorobenzoic acid and pentafluorobenzoic acid, reveals subtle differences in hydrogen bond geometry and packing motifs [2]. The position and number of fluorine atoms influence the orientation of the carboxyl group and the overall dipole moment of the molecule, thereby affecting the strength and directionality of intermolecular interactions.

Table 3. Hydrogen Bond Parameters in Selected Fluorinated Benzoic Acids

| Compound | O···O Distance (Å) | O–H···O Angle (°) |

|---|---|---|

| 2,3,4,5-Tetrafluorobenzoic acid | 2.62 | 174 |

| 2,3,5,6-Tetrafluorobenzoic acid | 2.64 | 172 |

| Pentafluorobenzoic acid | 2.66 | 170 |

The data indicate that increasing fluorination tends to slightly increase the O···O distance and decrease the linearity of the hydrogen bond, reflecting subtle electronic and steric effects imparted by the fluorine atoms.

Implications for Intermolecular Interaction Networks

The crystallographic analysis demonstrates that 2,3,4,5-tetrafluorobenzoic acid forms robust hydrogen-bonded dimers, which serve as the primary building blocks of the solid-state structure. The arrangement and strength of these dimers, together with auxiliary non-covalent interactions, define the overall stability, solubility, and mechanical properties of the crystalline material. These findings underscore the critical role of fluorine substitution in modulating the intermolecular interaction landscape of aromatic carboxylic acids.

Density Functional Theory Studies on Conformational Stability

Overview of Density Functional Theory Methods

Density functional theory is a powerful computational approach for investigating the electronic structure, geometry, and energetics of molecules. For 2,3,4,5-tetrafluorobenzoic acid, DFT calculations provide insights into the conformational preferences of the molecule in both the gas phase and in the presence of intermolecular interactions. The most commonly employed functionals for such studies are B3LYP and PBE0, typically paired with a triple-zeta basis set such as 6-311++G(d,p) to ensure accurate treatment of electron correlation and polarization effects.

Gas Phase Conformational Analysis

In the isolated state, 2,3,4,5-tetrafluorobenzoic acid exhibits limited conformational flexibility due to the rigidity of the aromatic ring and the planarity enforced by conjugation with the carboxyl group. DFT geometry optimizations reveal that the lowest-energy conformation is one in which the carboxyl group is coplanar with the benzene ring, maximizing delocalization of the π-electrons. The presence of four fluorine atoms further stabilizes this geometry by withdrawing electron density from the ring, thereby enhancing the double-bond character of the C–C bonds adjacent to the carboxyl group.

Table 4. Calculated Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Calculated Value |

|---|---|

| C–F bond length | 1.35 Å |

| C–C (aromatic) bond length | 1.39 Å |

| C–C–C bond angle | 120.0° |

| C(1)–C(7)–O(1) (carboxyl) | 120.5° |

These values are in excellent agreement with experimental crystallographic data, validating the computational approach.

Dimerization and Hydrogen Bonding

DFT calculations on the dimeric form of 2,3,4,5-tetrafluorobenzoic acid confirm the strong preference for centrosymmetric hydrogen-bonded dimerization. The computed binding energy of the dimer, corrected for basis set superposition error, typically falls in the range of –15 to –18 kcal/mol, indicative of a strong, energetically favorable interaction. The optimized geometry of the dimer closely matches that observed in the crystal, with a calculated O···O distance of approximately 2.60 Å and an O–H···O angle of 175°.

Table 5. DFT-Calculated Dimerization Energetics

| Dimerization Parameter | Value |

|---|---|

| Binding energy (kcal/mol) | –16.5 |

| O···O distance (Å) | 2.60 |

| O–H···O angle (°) | 175 |

The high binding energy reflects the combined effects of strong hydrogen bonding and favorable electrostatic interactions between the polar carboxyl groups.

Vibrational Analysis and Spectroscopic Signatures

DFT calculations provide access to the vibrational frequencies of 2,3,4,5-tetrafluorobenzoic acid and its dimers, enabling direct comparison with experimental infrared and Raman spectra. The O–H stretching frequency of the carboxyl group is significantly red-shifted upon dimerization, a hallmark of strong hydrogen bonding. The computed shift is typically in the range of 200–300 cm$$^{-1}$$, consistent with experimental observations for related systems [3]. The presence of fluorine atoms also introduces characteristic C–F stretching modes in the region of 1100–1300 cm$$^{-1}$$.

Table 6. Selected Vibrational Frequencies (DFT)

| Mode | Monomer (cm$$^{-1}$$) | Dimer (cm$$^{-1}$$) |

|---|---|---|

| O–H stretch | 3600 | 3350 |

| C=O stretch | 1720 | 1700 |

| C–F stretch | 1200 | 1195 |

The calculated frequencies serve as reliable markers for the identification and characterization of the compound in spectroscopic studies.

Conformational Dynamics and Energy Barriers

Potential energy surface scans reveal that the barrier to rotation of the carboxyl group out of the plane of the benzene ring is substantial, typically exceeding 10 kcal/mol. This high barrier ensures that the molecule remains essentially planar under ambient conditions, with deviations from planarity occurring only at elevated temperatures or under the influence of strong external fields.

Summary of DFT Findings

Density functional theory studies unequivocally demonstrate that 2,3,4,5-tetrafluorobenzoic acid adopts a planar conformation with a strong propensity for dimerization via hydrogen bonding. The electronic and geometric parameters derived from DFT are in excellent agreement with experimental data, providing a robust framework for understanding the conformational stability and interaction networks of this compound.

Pathway Determination for Selective Decarboxylation

The selective decarboxylation of 2,3,4,5-tetrafluorobenzoic acid represents a critical transformation in fluorinated organic chemistry, proceeding through well-defined mechanistic pathways that have been extensively characterized through experimental and computational studies.

Primary Decarboxylation Mechanisms

The decarboxylation of 2,3,4,5-tetrafluorobenzoic acid primarily occurs through two distinct mechanistic pathways, each exhibiting unique kinetic characteristics and substrate selectivity patterns. The dominant pathway involves the formation of a monovalent anion intermediate, which serves as the rate-determining species in the overall transformation [1] [2]. Under optimal pH conditions ranging from 0.7 to 2.2, the carboxylic acid substrate undergoes protonation-deprotonation equilibrium, establishing the monovalent anion as the predominant reactive species [1].

The mechanistic pathway begins with the coordination of the carboxylate anion to the reaction medium, followed by the formation of a stabilized transition state complex. In aqueous media, the reaction proceeds through electrostatic stabilization of the developing negative charge on the aromatic ring during carbon dioxide elimination [1]. The activation energy for this process has been determined to be approximately 190 ± 11 kilojoules per mole, indicating a moderate energy barrier that is consistent with first-order kinetic behavior [2] [3].

Radical Pathway Mechanisms

Alternative decarboxylation pathways involve radical intermediates, particularly under photoinduced conditions or in the presence of transition metal catalysts. The photoinduced ligand-to-metal charge transfer mechanism has been extensively studied for copper-catalyzed decarboxylation reactions, providing insights into the electronic processes governing aromatic decarboxylation [4] [5]. In these systems, the formation of aryl radicals occurs through single-electron transfer from the carboxylate to the metal center, followed by rapid decarboxylation and subsequent radical coupling reactions [4].

The copper-mediated pathway proceeds through the formation of a copper carboxylate complex, which undergoes photoinduced ligand-to-metal charge transfer upon irradiation with visible light. This process generates a carboxyl radical that rapidly decarboxylates to form the corresponding aryl radical, with rate constants approaching diffusion-controlled limits [4] [5]. The overall mechanism exhibits excellent selectivity for the desired decarboxylation product, with conversions exceeding 90% under optimized conditions [4].

Stereoelectronic Effects on Pathway Selection

The electronic properties of the tetrafluorobenzoic acid substrate significantly influence the preferred decarboxylation pathway. The presence of four fluorine substituents creates a highly electron-deficient aromatic system, which stabilizes the developing negative charge during the decarboxylation process [1] [6]. This stabilization effect is particularly pronounced in the ortho positions, where the electron-withdrawing fluorine atoms provide additional stabilization through inductive effects [7].

Computational studies have revealed that the transition state for decarboxylation is characterized by significant charge separation, with the aromatic ring bearing a partial negative charge and the departing carbon dioxide molecule exhibiting partial positive character [8]. The fluorine substituents facilitate this charge separation through their strong electron-withdrawing properties, effectively lowering the activation energy for the decarboxylation process [1] [6].

Kinetic Analysis and Rate Determination

Detailed kinetic analyses of the decarboxylation reaction have been conducted using various analytical techniques, including nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. The reaction consistently exhibits first-order kinetics with respect to the substrate concentration, indicating that the rate-determining step involves a unimolecular process [2] [3]. The first-order rate constants have been determined at multiple temperatures, allowing for the calculation of activation energies and pre-exponential factors [2].

The temperature dependence of the rate constants follows Arrhenius behavior, with activation energies ranging from 157 to 190 kilojoules per mole depending on the specific reaction conditions [2] [9]. The pre-exponential factors are consistent with entropically favorable processes, suggesting that the transition state is less ordered than the ground state reactant [2]. These kinetic parameters provide valuable insights into the mechanistic details of the decarboxylation process and enable the prediction of reaction rates under various experimental conditions.

Table 1: Kinetic Parameters for Decarboxylation Pathways

| Pathway | Temperature Range (°C) | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Selectivity (%) |

|---|---|---|---|---|

| Aqueous decarboxylation | 100-220 | 190 ± 11 | First-order | 96.5 [1] |

| Thermal decarboxylation | 130 | Not specified | First-order | 81.6 [6] |

| Photoinduced decarboxylation | 35 | Low barrier | Near-diffusion | >90 [4] |

| NH₃-catalyzed decarboxylation | 180 | 190 | First-order | 96.5 [2] |

Temperature-Dependent Fluorination Kinetics

The kinetic behavior of 2,3,4,5-tetrafluorobenzoic acid decarboxylation exhibits pronounced temperature dependence, with distinct kinetic regimes observed across different temperature ranges. Understanding these temperature effects is crucial for optimizing reaction conditions and predicting product distributions.

Low-Temperature Kinetic Regime

At temperatures below 120°C, the decarboxylation reaction proceeds slowly, with conversion rates typically less than 10% after extended reaction times [1] [2]. In this temperature regime, the reaction is strictly first-order with respect to substrate concentration, and the rate-limiting step involves the formation of the transition state complex [2]. The low-temperature kinetics are characterized by high activation energies and significant temperature sensitivity, with rate constants increasing exponentially with temperature according to the Arrhenius equation [2].

The activation energy in the low-temperature regime has been determined to be 190 ± 11 kilojoules per mole, indicating a substantial energy barrier that must be overcome for the reaction to proceed [2]. This high activation energy is consistent with the breaking of the carbon-carbon bond between the carboxyl group and the aromatic ring, which requires significant energy input to achieve the transition state configuration [2].

Optimal Temperature Range

The optimal temperature range for decarboxylation lies between 120 and 195°C, where the reaction achieves maximum selectivity and conversion efficiency [1] [2]. Within this temperature window, the decarboxylation process maintains first-order kinetics while achieving conversion rates exceeding 90% in reasonable reaction times [1] [2]. The selectivity for the desired product remains high throughout this temperature range, with minimal formation of side products or decomposition pathways [1].

At the optimal temperature of 180°C, the reaction achieves a conversion of 98.1% with a selectivity of 96.5% for the desired decarboxylation product [2]. The reaction time required to reach this level of conversion is approximately 1.5 hours, representing an excellent balance between reaction rate and product quality [2]. The first-order rate constant at this temperature has been determined experimentally, providing a benchmark for kinetic modeling and process optimization [2].

High-Temperature Kinetic Behavior

At temperatures above 200°C, the decarboxylation reaction enters a high-temperature regime characterized by increased reaction rates but decreased selectivity [1]. The accelerated kinetics in this temperature range are accompanied by the activation of competing reaction pathways, including thermal decomposition and side reactions that reduce the overall yield of the desired product [1]. The activation energy for these competing processes is typically lower than that of the primary decarboxylation pathway, leading to their preferential occurrence at elevated temperatures [1].

The high-temperature regime also exhibits changes in the reaction mechanism, with increased contributions from radical pathways and thermal decomposition processes [1]. These mechanistic changes are reflected in deviations from first-order kinetic behavior, as the reaction becomes more complex and involves multiple concurrent processes [1]. The selectivity for the desired decarboxylation product decreases significantly above 220°C, making this temperature range unsuitable for practical applications [1].

Arrhenius Analysis and Kinetic Modeling

The temperature dependence of the decarboxylation rate constants has been analyzed using Arrhenius plots, revealing excellent linear relationships that confirm the thermally activated nature of the reaction [2] [9]. The Arrhenius parameters have been determined for multiple reaction systems, providing valuable insights into the energetic requirements and mechanistic details of the decarboxylation process [2] [9].

For the NH₃-enriched high-temperature liquid water system, the activation energy has been determined to be 190 kilojoules per mole, with a pre-exponential factor consistent with a unimolecular process [2]. Similarly, the hydrothermal decarboxylation of pentafluorobenzoic acid exhibits an activation energy of 157 kilojoules per mole, indicating that the fluorine substitution pattern significantly influences the energetic requirements for decarboxylation [9].

Table 2: Temperature-Dependent Kinetic Parameters

| Temperature (°C) | Rate Constant (s⁻¹) | Conversion (%) | Selectivity (%) | Reaction Time |

|---|---|---|---|---|

| 100-120 | Low | <10 | High | >4 hours [1] |

| 120-195 | Moderate | 80-95 | High | 1.5-4 hours [1] [2] |

| 180 | Optimal | 98.1 | 96.5 | 1.5 hours [2] |

| 200-220 | High | >90 | Moderate | <1 hour [1] |

Solvent Effects on Transition State Stabilization

The choice of solvent system plays a crucial role in determining the efficiency and selectivity of the decarboxylation reaction, primarily through its influence on transition state stabilization and the stabilization of ionic intermediates.

Aqueous Media Effects

Aqueous reaction media provide excellent stabilization for the charged intermediates formed during the decarboxylation process, particularly the monovalent anion that serves as the primary reactive species [1]. The high dielectric constant of water facilitates the separation of charges in the transition state, effectively lowering the activation energy for the decarboxylation process [1]. Additionally, the ability of water to form hydrogen bonds with the carboxylate group provides additional stabilization that enhances the reaction rate [1].

The pH of the aqueous medium is a critical parameter that determines the protonation state of the substrate and the stability of the reactive intermediates [1]. Under acidic conditions (pH 0.7-2.2), the carboxylic acid exists primarily as the monovalent anion, which is the optimal form for decarboxylation [1]. The pH control also prevents the formation of hydroxide ions that could interfere with the reaction mechanism or lead to competing side reactions [1].

Experimental studies have demonstrated that aqueous media can achieve conversion rates exceeding 90% with selectivities approaching 96.5% for the desired decarboxylation product [1]. The reaction proceeds through first-order kinetics in aqueous solution, with rate constants that are highly dependent on temperature and pH [1]. The optimal pH range of 1.2 to 2.0 provides the best balance between reaction rate and product selectivity [1].

Polar Aprotic Solvent Systems

Polar aprotic solvents, such as dimethyl sulfoxide and dimethylformamide, offer unique advantages for decarboxylation reactions through their ability to stabilize ionic intermediates without competing for coordination sites through hydrogen bonding [10] [11]. These solvents exhibit high dielectric constants that facilitate charge separation in the transition state, while their aprotic nature prevents interference with the reaction mechanism [10] [11].

In dimethyl sulfoxide, the decarboxylation reaction can proceed at significantly lower temperatures, with substantial decarboxylation observed at temperatures as low as 80°C [10]. The polar aprotic environment stabilizes the developing negative charge on the aromatic ring during the decarboxylation process, effectively reducing the activation energy for the reaction [10]. The reaction maintains excellent selectivity in these solvent systems, with minimal formation of side products or decomposition pathways [10].

The use of dimethylformamide as a solvent enables uncatalyzed decarboxylation reactions to proceed at room temperature for certain substrates, demonstrating the powerful stabilizing effect of polar aprotic media [11]. This remarkable reactivity is attributed to the ability of the solvent to stabilize the carbanion intermediate through dipolar interactions, effectively lowering the energy barrier for the decarboxylation process [11].

Amine-Based Solvent Systems

Tertiary amine solvents, particularly tri-n-butylamine, have been extensively investigated for their ability to facilitate decarboxylation reactions through multiple mechanistic pathways [6] [12]. These solvents function both as reaction media and as catalysts, providing basic conditions that promote the formation of carboxylate anions while also offering thermal stability at the elevated temperatures required for efficient decarboxylation [6] [12].

The use of tri-n-butylamine as both solvent and catalyst enables decarboxylation reactions to proceed at moderate temperatures (130°C) with good yields (81.6%) and reasonable reaction times (4 hours) [6] [12]. The amine solvent provides nucleophilic assistance in the decarboxylation process, helping to stabilize the transition state and facilitate the departure of carbon dioxide [6] [12]. Additionally, the high boiling point of tri-n-butylamine (210-215°C) allows for operation at the elevated temperatures required for efficient decarboxylation without solvent loss [6] [12].

The mechanism of amine-catalyzed decarboxylation involves the formation of an amine-carboxylate complex, which undergoes intramolecular rearrangement to facilitate the decarboxylation process [6] [12]. The basic nature of the amine solvent also helps to neutralize any acid byproducts that might interfere with the reaction mechanism [6] [12]. The recyclability of the amine solvent makes this approach particularly attractive for large-scale applications [6] [12].

Specialized Solvent Systems

NH₃-enriched high-temperature liquid water represents a specialized solvent system that combines the benefits of aqueous media with the catalytic effects of ammonia [2]. This system achieves exceptional performance, with conversion rates of 98.1% and selectivity values of 96.5% for the desired decarboxylation product [2]. The ammonia serves multiple functions in this system, acting as a pH modifier, a nucleophilic catalyst, and a stabilizing agent for the reactive intermediates [2].

The mechanism of NH₃-catalyzed decarboxylation involves the coordination of ammonia to the carboxylate group, forming a stabilized complex that facilitates the decarboxylation process [2]. The ammonia concentration is a critical parameter, with optimal concentrations around 13.4 millimolar providing the best balance between catalytic activity and reaction selectivity [2]. The high-temperature liquid water environment provides excellent heat transfer and mass transfer properties, enabling efficient reaction kinetics [2].

The reaction kinetics in NH₃-enriched high-temperature liquid water follow first-order behavior with respect to substrate concentration, with rate constants that exhibit strong temperature dependence [2]. The activation energy for this system has been determined to be 190 kilojoules per mole, comparable to other decarboxylation systems but with enhanced reaction rates due to the catalytic effects of ammonia [2].

Table 3: Solvent Effects on Decarboxylation Performance

| Solvent System | Temperature (°C) | Conversion (%) | Selectivity (%) | Mechanism |

|---|---|---|---|---|

| Aqueous (pH 1.2-2.0) | 120-195 | 90-96 | 96.5 | Electrostatic stabilization [1] |

| Dimethyl sulfoxide | 80-120 | High | High | Dipolar stabilization [10] |

| Tri-n-butylamine | 130 | 81.6 | Good | Nucleophilic catalysis [6] |

| NH₃-enriched HTLW | 180 | 98.1 | 96.5 | NH₃ coordination [2] |

| Dimethylformamide | Room temp | Variable | High | Polar aprotic stabilization [11] |

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.